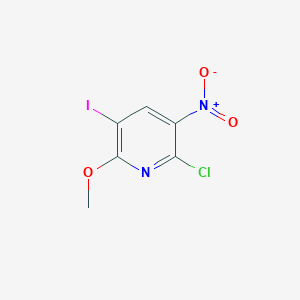

2-Chloro-5-iodo-6-methoxy-3-nitropyridine

描述

属性

IUPAC Name |

2-chloro-5-iodo-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKRYKJQLCYDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Selection and Initial Halogenation

A common synthetic approach begins with a suitably substituted pyridine intermediate such as 2-chloro-5-methylpyridine or 2-chloro-4-iodo-5-methylpyridine, which can be further functionalized.

Preparation of 2-chloro-4-iodo-5-methylpyridine : This intermediate is synthesized from 2-chloro-5-methylpyridine by a sequence of oxidation, nitration, reduction, diazotization, and iodination steps. The process involves:

- Oxidation of 2-chloro-5-methylpyridine to an oxynitride intermediate using hydrogen peroxide in acetic acid at 80°C for 5-7 hours.

- Nitration under sulfuric and nitric acid mixture at 100°C for 7-10 hours to introduce a nitro group at the 4-position.

- Reduction of the nitro group to an amino group using iron powder in acetic acid at 80-120°C for 2-3 hours.

- Diazotization of the amino group with sulfuric acid and sodium nitrite at -10°C, followed by substitution with sodium iodide at 0°C to install iodine at the 4-position.

This route yields 2-chloro-4-iodo-5-methylpyridine efficiently and serves as a crucial intermediate for further modifications.

Nitration and Methoxylation

Nitration : Introduction of the nitro group at the 3-position (or 5-position depending on numbering) can be achieved by controlled nitration using nitric and sulfuric acids under carefully maintained temperature conditions to avoid over-nitration or ring degradation.

Methoxylation : The methoxy group at the 6-position is typically introduced via nucleophilic aromatic substitution or methylation of a hydroxy precursor. For example, 6-hydroxypyridine derivatives can be methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Final Assembly of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine

The final compound is assembled by sequentially combining the above functional groups on the pyridine ring. The sequence is optimized to prevent substitution interference and maintain regioselectivity. Common purification methods include flash column chromatography and recrystallization to achieve high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation | 2-chloro-5-methylpyridine, H2O2, Acetic acid | 80°C | 5-7 h | - | Formation of oxynitride intermediate |

| Nitration | H2SO4 + HNO3 | 100°C | 7-10 h | - | Selective nitration at 4-position |

| Reduction | Fe powder, Acetic acid | 80-120°C | 2-3 h | - | Nitro to amino group conversion |

| Diazotization & Iodination | NaNO2, H2SO4, NaI | -10°C to 0°C | 3-4 h | - | Formation of 4-iodo substituent |

| Methoxylation | Methyl iodide or dimethyl sulfate, base | Room temp to 60°C | Variable | - | Introduction of methoxy group at 6-position |

| Purification | Flash chromatography, recrystallization | - | - | - | Ensures high purity |

Note: Exact yields for each step vary depending on reaction scale and conditions; industrial methods optimize for maximum yield and purity.

Research Findings and Optimization

The use of hydrogen peroxide as an oxidant in acetic acid provides a mild and efficient route for initial oxidation steps, favoring regioselectivity and minimizing by-products.

Nitration conditions are critical; maintaining 100°C and controlling acid ratios prevents over-nitration and ring decomposition.

Reduction with iron powder in acetic acid is preferred over catalytic hydrogenation for cost and operational simplicity in industrial settings.

Diazotization and iodination at low temperatures (-10°C to 0°C) ensure high selectivity and yield of the iodo-substituted intermediate.

Methoxylation is best performed on hydroxy precursors to avoid direct substitution on halogenated pyridines, which can be less reactive.

化学反应分析

Types of Reactions

2-Chloro-5-iodo-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi coupling reactions, forming carbon-carbon bonds.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

Reduction Reactions: The major product is 2-Chloro-5-iodo-6-methoxy-3-aminopyridine.

科学研究应用

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.

作用机制

The mechanism of action of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

相似化合物的比较

Reactivity and Electronic Effects

- Halogen Influence : The iodo substituent at C5 in the target compound distinguishes it from analogs like 2-chloro-5-methyl-3-nitropyridine (methyl at C5) and 2-chloro-6-methoxy-3-nitropyridine (lacks iodine). Iodine’s polarizability and weaker C–I bond (vs. C–Cl) enhance susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling .

- Nitro Group Positioning : The nitro group at C3 stabilizes negative charge resonance, increasing electrophilicity at C2 and C6. This contrasts with 3-chloro-5-methoxy-2,6-dinitropyridine, where dual nitro groups create a highly electron-deficient ring .

Physical Properties

- Solubility: The methoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methylated analogs .

生物活性

Overview

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula CHClINO. Its unique structure, characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups, influences its biological activity and reactivity in various chemical environments. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The compound's structure includes:

- Chlorine (Cl) : Affects reactivity and biological interactions.

- Iodine (I) : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy (OCH) : Contributes to the compound's electron-donating properties.

- Nitro (NO) : Plays a critical role in biological activity, particularly in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against targets involved in metabolic pathways.

- Receptor Binding : Its structural components allow it to interact with various receptors, potentially modulating signaling pathways.

- Antiproliferative Activity : Preliminary studies indicate that it may exhibit antiproliferative effects against certain cancer cell lines, although detailed data is still emerging.

Biological Activity Data

Recent studies have evaluated the biological activities of this compound in various contexts. Below is a summary of findings from notable research:

Case Studies

- Anticancer Activity : A study assessing various derivatives found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cells (MCF-7) with IC values indicating promising therapeutic potential.

- Trypanocidal Properties : Research indicated that halogenated derivatives of nitro compounds exhibit enhanced trypanocidal activity. The presence of iodine and methoxy groups in this compound was correlated with increased interaction at the active site of enzymes involved in Trypanosoma metabolism.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methoxy-3-nitropyridine | Lacks iodine; lower lipophilicity | Weaker enzyme inhibition |

| 2-Chloro-5-iodo-3-nitropyridine | Similar structure; lacks methoxy group | Reduced antiproliferative effects |

| 2-Chloro-5-methyl-3-nitropyridine | Methyl group instead of iodine | Different interaction profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。